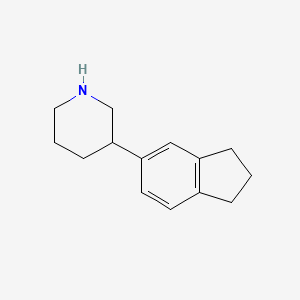

3-(2,3-Dihydro-1H-inden-5-yl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2,3-Dihydro-1H-inden-5-yl)piperidine, also known as DIPL, is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research.

科学的研究の応用

1. G Protein-Coupled Receptor Agonist Research

Research led by Sakairi et al. (2012) explored a derivative of 3-(2,3-Dihydro-1H-inden-5-yl)piperidine, which acted as a potent G protein-coupled receptor 119 (GPR119) agonist. This compound's potential in pharmacological studies of GPR119 agonists was highlighted, suggesting its use in probing the pharmacological profile of these agonists (Sakairi et al., 2012).

2. Synthesis and Medicinal Chemistry

A study by Smaliy et al. (2011) discussed a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a conformationally rigid diamine, which is crucial in medicinal chemistry. The study proposed an efficient approach for producing this compound, which shares a structural similarity with this compound (Smaliy et al., 2011).

3. Anticholinesterase Activities

In 2020, Prasad et al. synthesized novel carboxamides and thioureas of a derivative of this compound. These compounds were evaluated for their potential anticholinesterase activities, revealing significant inhibitory potency against acetylcholinesterase, indicating potential applications in Alzheimer's disease research (Prasad et al., 2020).

4. Anticancer and Carbonic Anhydrase Inhibition

A study by Gul et al. (2019) synthesized new Mannich bases with derivatives of this compound. These compounds were evaluated for cytotoxic/anticancer and carbonic anhydrase inhibitory effects. The study identified compounds with high potency and selectivity, suggesting their potential in cancer research and enzyme inhibition studies (Gul et al., 2019).

5. Corrosion Inhibition Properties

Research by Kaya et al. (2016) focused on the corrosion inhibition properties of piperidine derivatives, including those structurally related to this compound. The study used quantum chemical calculations and molecular dynamics simulations to understand the adsorption behaviors and inhibition efficiencies on the corrosion of iron (Kaya et al., 2016).

6. Antimicrobial Activities

In 2021, Kottapalle and Shinde synthesized compounds related to this compound, evaluating their in vitro antimicrobial activity. The study found that certain derivatives showed good antibacterial and antifungal activity, indicating their potential in antimicrobial research (Kottapalle & Shinde, 2021).

作用機序

Target of Action

It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . Piperidine derivatives, another structural component of the compound, are present in more than twenty classes of pharmaceuticals .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . Similarly, piperidine derivatives have been utilized in various ways as anticancer, antiviral, and anti-inflammatory agents .

Biochemical Pathways

It’s known that piperidine and indole derivatives can regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, etc .

Result of Action

It’s known that indole and piperidine derivatives can exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .

生化学分析

Biochemical Properties

Indole derivatives, which share a similar structure, are known to interact with multiple receptors and exhibit a broad spectrum of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives have been shown to influence cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

3-(2,3-dihydro-1H-inden-5-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-3-11-6-7-13(9-12(11)4-1)14-5-2-8-15-10-14/h6-7,9,14-15H,1-5,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZKHTUOSOWZPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC3=C(CCC3)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/no-structure.png)

![1-Morpholino-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2469125.png)

![9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2469130.png)

![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2469132.png)

![3-(2-Ethoxyphenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2469133.png)